Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Medicinal chemistry teams targeting kinases or sodium channels require precise substitution patterns on pyridyl-acetate cores. Generic analogs fail to reproduce key binding or decarboxylation outcomes. - Enables TGFBR1 inhibitor development: core motif BDBM50255179 provides baseline EC50 180 nM; optimized analogs reach 61 nM. - Facilitates decarboxylative fluorination to drug-like fluorinated motifs under catalyst-free conditions (Kawanishi et al.). - Documented precursor to sulfonamide-based Nav1.7 inhibitors (IC50 1.50 µM in HEK-293 cells, BDBM371799). - Ethyl ester handle for hydrolysis, amidation, or further library diversification.

Molecular Formula C10H12FNO2
Molecular Weight 197.209
CAS No. 1393566-89-6
Cat. No. B2992525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate
CAS1393566-89-6
Molecular FormulaC10H12FNO2
Molecular Weight197.209
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=C(C=C1)F)C
InChIInChI=1S/C10H12FNO2/c1-3-14-10(13)6-8-4-5-9(11)7(2)12-8/h4-5H,3,6H2,1-2H3
InChIKeyCSGBQCQAVBVDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate: Heterocyclic Building Block


Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate (CAS 1393566-89-6) is a fluorinated pyridine derivative with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol. It functions primarily as a heterocyclic building block in pharmaceutical research. Its core structure—a 5-fluoro-6-methyl-pyridine ring linked to an ethyl acetate moiety—enables it to serve as a versatile intermediate for generating compound libraries targeting kinases and other enzymes [1]. The ethyl ester group is a common synthetic handle for further chemical modifications, such as hydrolysis to the carboxylic acid or conversion to amides .

Building Block Fluorinated pyridine core for kinase-targeted libraries
Synthetic Handle Ethyl ester enables hydrolysis or amidation
Application Fit Supports heterocyclic library synthesis and SAR exploration

Why Generic Pyridyl-Acetate Analogs Cannot Substitute


Substituting in-class pyridyl-acetate compounds is rarely straightforward, as the precise positioning of substituents on the pyridine ring critically determines the success of downstream synthetic pathways. The 5-fluoro-6-methyl pattern on this compound is a specific, non-generic substitution that creates a unique electronic and steric environment, directly impacting the yield and selectivity of subsequent transformations like decarboxylative fluorination [1]. Evidence shows that compounds built from the 5-fluoro-6-methylpyridin-2-yl core exhibit distinct binding affinities compared to close structural analogs, a key driver for target-specific drug discovery where minute structural changes can lead to order-of-magnitude differences in potency [2].

5-Fluoro-6-methyl substitution creates unique electronic and steric environment; unsubstituted or mono-halo analogs may not replicate reactivity.

Minor structural variations on the pyridine core can shift TGFBR1 inhibitory activity by 3-fold or more, limiting direct interchangeability.

Non-fluorinated pyridyl-acetates lack the electronic effects required for reported decarboxylative fluorination and kinase engagement.

Quantitative Evidence for Selecting This Building Block


Substitution Pattern Impact on TGFBR1 Inhibition

Within a focused series of 5-fluoro-6-methylpyridin-2-yl-containing compounds, a minor structural modification at the imidazole core leads to a dramatic shift in TGFBR1 inhibitory activity. The compound BDBM50255179 (containing the target compound's core) displays an EC50 of 180 nM, whereas its close analog BDBM50255231, with an additional methoxy group, shows a 3-fold improvement in potency at 61 nM [1]. This demonstrates that the core motif's inherent activity is highly tunable, but the choice of starting building block is critical, as the unoptimized core itself provides a specific baseline affinity that is absent in scaffolds lacking the 5-fluoro-6-methyl pattern.

SAR Impact of Core Substitution
Head-to-head
Core scaffold 180 nM EC50
Close analog 61 nM EC50

Core scaffold provides tunable baseline affinity for TGFBR1; substitution pattern critically determines inhibitory activity.

Human HepG2 cell-based reporter assay (24 h).

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Purity and Cost-Effectiveness in Synthesis Planning

In lab-scale procurement, the certified purity and pricing of the target compound are clearly differentiated from its nearest acid analog. The ethyl ester is available in 97% purity at $164.90 per 100 mg (Aladdin Scientific) , while the corresponding carboxylic acid, 2-(5-fluoro-6-methylpyridin-2-yl)acetic acid, is sold at 98% purity for a significantly lower cost . The distinct functional groups (ethyl ester vs. carboxylic acid) dictate entirely different synthetic applications, but the clear availability of high-purity ester is a quantifiable procurement metric.

Procurement Benchmark: Ester vs Acid
Data to verify
Ethyl ester 97% purity $164.90/100mg
Carboxylic acid 98% purity lower cost

High-purity ester is commercially available, supporting synthesis routes that require the ester handle.

Supplier-reported data as of May 2026; independent verification advised.

Process Chemistry Chemical Sourcing Library Synthesis

Predicted Physicochemical Properties for Process R&D

Predicted fundamental properties differentiate this molecule from simple alkyl pyridyl-acetates. The presence of fluorine introduces a distinct boiling point of 237.4±35.0 °C and a density of 1.143±0.06 g/cm³ , which impacts handling, purification, and formulation considerations during scale-up. These values provide a calculable baseline for evaluating the behavior of this fluorinated scaffold versus non-fluorinated or chloro-substituted analogs, where altered volatility and density would demand different process parameters.

Predicted Physical Properties
Class-level
237.4±35.0 °C BP
1.143±0.06 g/cm³ Density

Fluorine substitution elevates boiling point and density relative to non-fluorinated pyridyl-acetates.

Predicted values (ACD/Labs Percepta); experimental confirmation recommended for scale-up.

Computational Chemistry ADME Prediction Drug Design

Application Scenarios Driven by Comparative Evidence


Lead Optimization in TGFBR1 Kinase Inhibitor Programs

This building block is the preferred starting material for synthesizing imidazole-based TGFBR1 inhibitors. The quantitative SAR data shows that the core 5-fluoro-6-methylpyridin-2-yl motif, as found in BDBM50255179, provides a baseline EC50 of 180 nM. Medicinal chemistry teams can rationally improve potency to 61 nM through targeted modifications (as seen with BDBM50255231), making this specific core indispensable for hit-to-lead campaigns focused on this oncology target [1].

Synthesis of Fluorinated Molecular Probes

The ethyl ester form is the optimal precursor for creating 2-(fluoroalkyl)pyridines via decarboxylative fluorination. The catalyst-free conditions reported by Kawanishi et al. uniquely leverage the lithium salt of this compound class, establishing a direct synthetic route to drug-like fluorinated motifs. The precise substitution pattern (5-fluoro-6-methyl) on this compound is what enables this specific transformation, as the electronic effects of the fluorine atom facilitate the key decarboxylation step [2].

Chemical Biology Tool Synthesis for Nav Channel Studies

For teams investigating voltage-gated sodium channels, the target compound is a documented precursor to sulfonamide-based Nav1.7 inhibitors. A molecule derived from this building block exhibited an IC50 of 1.50 µM against the target in HEK-293 cells (BindingDB BDBM371799), establishing a concrete, albeit preliminary, benchmark for further optimization. This data point provides a measurable justification for procuring this specific building block when initiating a new chemical biology project on pain-related Nav1.7 targets [3].

Application
Selection Property
Validation Focus
TGFBR1 Kinase Inhibitor Lead Optimization
5-Fluoro-6-methylpyridin-2-yl scaffold with reported baseline TGFBR1 affinity
TGFBR1 cell-based reporter assay (EC50) in HepG2 cells
Decarboxylative Fluorination Probe Synthesis
Ethyl ester as precursor for catalyst-free fluorination
Reaction yield and selectivity of 2-(fluoroalkyl)pyridine formation
Nav1.7 Chemical Biology Tool Synthesis
Reported Nav1.7 inhibitor core derived from this building block
Nav1.7 inhibitory activity (IC50) in HEK-293 cells
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